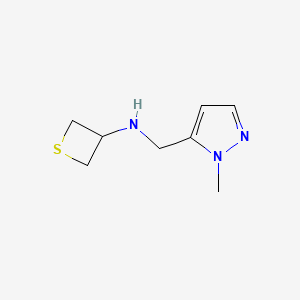
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features both a pyrazole and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a thietane derivative under specific conditions. One common method includes:
Starting Materials: 1-methyl-1H-pyrazol-5-ylamine and a thietane derivative.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at a controlled temperature.
Catalysts and Reagents: Sodium ethoxide (NaOEt) or other strong bases are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The thietane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A precursor in the synthesis of N-((1-Methyl-1H-pyrazol-5-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another related compound with a thietane ring.
5-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the thietane ring.
Uniqueness
This compound is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-8(2-3-10-11)4-9-7-5-12-6-7/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
KYLZUWFOOOVVEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















